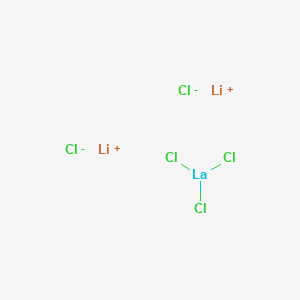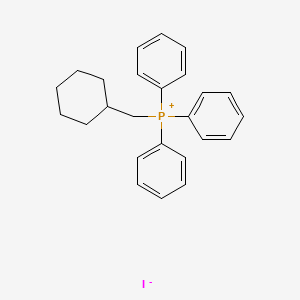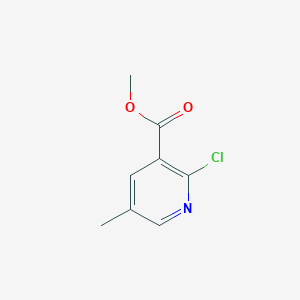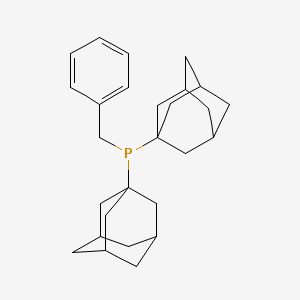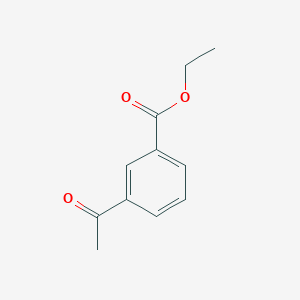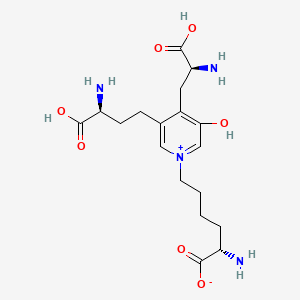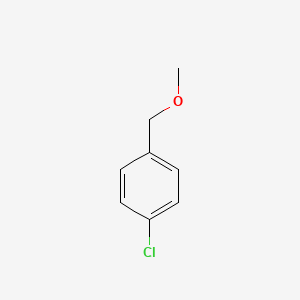
1-Chloro-4-(methoxymethyl)benzene
Übersicht
Beschreibung
1-Chloro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H9ClO . It has a molecular weight of 156.61 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-(methoxymethyl)benzene is 1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
1-Chloro-4-(methoxymethyl)benzene is a liquid at room temperature . It has a molecular weight of 156.61 .Wissenschaftliche Forschungsanwendungen
Polymerization Initiator and Transfer Agent
1-Chloro-4-(methoxymethyl)benzene is a component in the study of cationic polymerizations, particularly as an initiator/transfer agent in the formation of novel polymers. A study by Dittmer et al. (1992) focuses on its interaction with BCl3 in CH2Cl2, which is vital for understanding the polymerization process and the synthesis of new polymeric materials (Dittmer, Pask, & Nuyken, 1992).
Synthesis of Molecular Structures
Kou et al. (2010) discuss the synthesis and conformational properties of pillar[5]arenes using derivatives of 1-Chloro-4-(methoxymethyl)benzene. These molecular structures are significant for their potential applications in molecular recognition and as building blocks in supramolecular chemistry (Kou et al., 2010).
Polyether Synthesis
Nishikubo et al. (1999) explored the synthesis of polyethers with pendant hydroxyl groups by polyaddition, using derivatives of 1-Chloro-4-(methoxymethyl)benzene. This research contributes to the development of high molecular weight polymers with specific functional groups, widening the scope of applications in polymer science (Nishikubo et al., 1999).
Steric Protection in Chemical Synthesis
Research by Yoshifuji et al. (1993) utilizes derivatives of 1-Chloro-4-(methoxymethyl)benzene as a steric protecting group in the synthesis of low-coordinate phosphorus compounds. This approach is critical in stabilizing reactive intermediates in chemical syntheses (Yoshifuji, Kamijo, & Toyota, 1993).
Molecular Electronics
Stuhr-Hansen et al. (2005) investigated the use of 1-bromo-4-(methoxymethyl)benzene in the synthesis of molecular wires for applications in molecular electronics. This research underlines the potential of 1-Chloro-4-(methoxymethyl)benzene derivatives in creating advanced electronic materials (Stuhr-Hansen et al., 2005).
Electrocatalytic Applications
Chen et al. (2008) conducted a study on the synthesis of methoxymethyl benzene through the electrocatalytic oxidation of toluene, demonstrating an innovative approach to producing valuable chemical intermediates using electrochemical methods (Chen, Ma, & Wang, 2008).
Safety And Hazards
The safety information for 1-Chloro-4-(methoxymethyl)benzene indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-chloro-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZIDEHIYNEGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475174 | |
| Record name | 1-chloro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(methoxymethyl)benzene | |
CAS RN |
1195-44-4 | |
| Record name | 1-chloro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



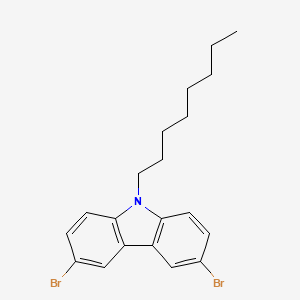
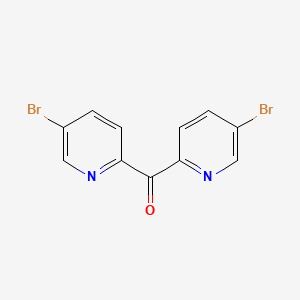
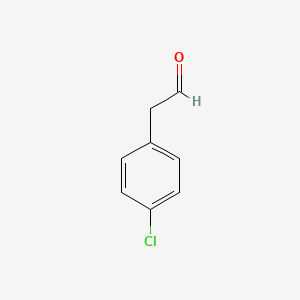
![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
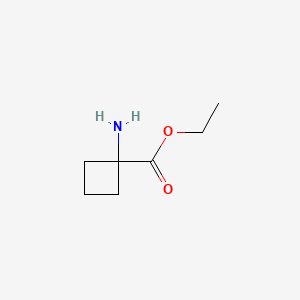
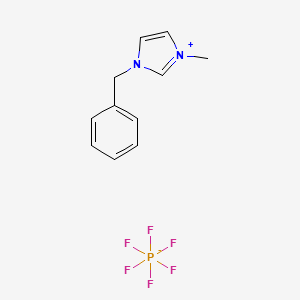
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
